molecular formula C6H12S B1277388 1-Propenyl propyl sulfide CAS No. 33922-70-2

1-Propenyl propyl sulfide

Cat. No.: B1277388
CAS No.: 33922-70-2
M. Wt: 116.23 g/mol
InChI Key: RKVNNVDQIVWRNA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Propenyl propyl sulfide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in sulfur metabolism, such as alliinase, which catalyzes the conversion of alliin to allicin in garlic and onions . This interaction results in the formation of various sulfur-containing compounds that exhibit biological activity. Additionally, this compound has been shown to interact with proteins involved in antioxidant defense mechanisms, enhancing the cellular response to oxidative stress .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, this compound can modulate the expression of genes related to inflammatory responses, thereby reducing inflammation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to specific biomolecules, altering their structure and function. This binding can lead to changes in gene expression, particularly those genes involved in stress response and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including enhanced antioxidant capacity and reduced inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as alliinase and glutathione S-transferase, which play crucial roles in the detoxification of reactive oxygen species and other harmful compounds . The compound’s involvement in these pathways can lead to changes in metabolic flux and alterations in metabolite levels, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and proteins involved in energy production . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, further modulating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propenyl propyl sulfide can be synthesized through the reaction of propenyl halides with propyl thiol in the presence of a base. The reaction typically involves the following steps:

    Preparation of Propenyl Halide: Propenyl halide is prepared by the halogenation of propene.

    Reaction with Propyl Thiol: The propenyl halide is then reacted with propyl thiol in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Propenyl propyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Diallyl disulfide
  • Methyl propyl disulfide
  • Dipropyl disulfide
  • Allyl methyl disulfide
  • Dimethyl disulfide

Properties

IUPAC Name

1-prop-1-enylsulfanylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVNNVDQIVWRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955511
Record name 1-(Propylsulfanyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33922-70-2
Record name 1-(Propylthio)-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33922-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propylsulfanyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-propenyl propyl sulfide in the context of this research?

A1: While the research focuses on synthesizing and studying the rearrangements of disulfide S-oxides derived from onion and garlic, this compound serves as a crucial precursor molecule in this process []. The study details the synthesis of both (E)- and (Z)- isomers of this compound and utilizes them to ultimately generate various disulfide S-oxides, which are of interest due to their potential biological activities.

Q2: How does the stereochemistry of this compound influence the final products of the synthesis?

A2: The stereochemistry of the double bond in this compound plays a crucial role in determining the stereochemistry of the final disulfide S-oxides. The researchers demonstrate that using either (E)- or (Z)-1-propenyl propyl sulfide leads to the formation of distinct stereoisomers of the target compounds []. This control over stereochemistry is essential as different isomers may exhibit varying biological activities.

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